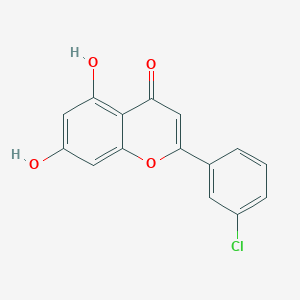![molecular formula C15H17NO3 B13147964 1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- is a derivative of isoindoline-1,3-dione, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- typically involves the reaction of isoindoline-1,3-dione with a cyclohexyl derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit enzymes like cyclooxygenase.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- can be compared with other isoindoline-1,3-dione derivatives:
1H-Isoindole-1,3(2H)-dione,2-[4-(methyl)cyclohexyl]-: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group. It may exhibit different biological activities and chemical reactivity.
1H-Isoindole-1,3(2H)-dione,2-[4-(ethyl)cyclohexyl]-: This derivative has an ethyl group, which can influence its physical and chemical properties compared to the hydroxymethyl derivative.
The uniqueness of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- lies in its specific functional group, which can impart distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)cyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10-11,17H,5-9H2 |
Clé InChI |
ORPCYCFQLBZBCT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CO)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)




